Product packaging for Oxypeucedanin Hydrate(Cat. No.:CAS No. 24724-52-5)

Oxypeucedanin Hydrate

Cat. No.: B3422194
CAS No.: 24724-52-5
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-CYBMUJFWSA-N
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Description

Oxypeucedanin Hydrate (CAS 2643-85-8) is a linear furanocoumarin, a class of secondary metabolites known for diverse biological activities. This compound is naturally found in several medicinal plants, most notably in the roots of Angelica dahurica . Analytically, the methanolic extract of Angelica dahurica roots has been characterized as the richest natural source of this compound . Research into this compound has revealed several promising biological activities in preclinical studies. It has demonstrated inhibitory effects on tyrosinase activity, suggesting potential research applications in melanogenesis studies . Furthermore, the compound exhibits significant anti-inflammatory and antioxidant activities, making it a compound of interest for investigating oxidative stress and inflammatory pathways . Another key area of research involves its isolation and extraction. Recent studies have developed efficient methods using ionic liquids, such as [Bmim]Tf2N, for the rapid extraction and enrichment of this compound from Angelica dahurica , achieving high yields and simplifying traditional separation processes . This compound is provided as a high-purity primary reference standard, ensuring reliability and consistency for your experimental work. It is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O6 B3422194 Oxypeucedanin Hydrate CAS No. 24724-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949318
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-85-8, 24724-52-5
Record name (+)-Oxypeucedanin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2643-85-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)-
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Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Record name oxypeucedanin hydrate
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Botanical Distribution and Natural Biogenesis of Oxypeucedanin Hydrate

Occurrence in Plant Families

The presence of oxypeucedanin (B192039) hydrate (B1144303) has been documented in several plant families, most notably the Apiaceae and Rutaceae families. biosynth.combiosynth.com

The Apiaceae family, commonly known as the carrot or parsley family, is a significant source of oxypeucedanin hydrate. mdpi.com This compound has been isolated from various species within this family, highlighting its widespread, yet specific, distribution.

Angelica dahurica : The roots of Angelica dahurica are a well-documented source of this compound. nih.govmdpi.comnih.gov Studies have focused on the extraction and quantification of this compound from this plant, often in conjunction with related furanocoumarins like byakangelicin (B1668165). mdpi.comnih.govresearchgate.netnih.govresearchgate.net

Prangos pabularia : This species is another member of the Apiaceae family where this compound has been identified.

Ferulago subvelutina : Research on the roots of Ferulago subvelutina has led to the isolation of this compound along with other coumarins. researchgate.netasianpubs.orgcabidigitallibrary.orgbrieflands.com

Notopterygium incisum : this compound is a known constituent of the roots and rhizomes of Notopterygium incisum, a plant used in traditional Chinese medicine. researchgate.netnih.govmdpi.comsci-hub.ru

Anethum graveolens : Commonly known as dill, Anethum graveolens has been found to contain oxypeucedanin. mdpi.com

Angelica archangelica : Also known as garden angelica, this plant contains a variety of furanocoumarins, including this compound, in its roots and seeds. cabidigitallibrary.orgwikipedia.orgneist.res.indergipark.org.tr

The Rutaceae family, which includes the citrus fruits, is another primary source of this compound. mdpi.com

Citrus spp. : Various citrus species have been found to contain this compound. For instance, it has been identified in lime oil and the peels of certain citrus fruits. mdpi.comnih.govnih.govperfumerflavorist.com

Citrus hystrix : Commonly known as kaffir lime, this plant is a known source of this compound, which has been isolated from its fruit peels. ebi.ac.uknih.govnih.govsu.ac.thmdpi.com

Table 1: Plant Species Containing this compound

Family Species Common Name
Apiaceae Angelica dahurica Dahurian Angelica
Apiaceae Prangos pabularia -
Apiaceae Ferulago subvelutina -
Apiaceae Notopterygium incisum Incised Notopterygium
Apiaceae Anethum graveolens Dill
Apiaceae Angelica archangelica Garden Angelica
Rutaceae Citrus spp. Citrus
Rutaceae Citrus hystrix Kaffir Lime

Biosynthetic Pathways and Metabolic Origins

The formation of this compound in plants is a result of complex biochemical pathways that produce a wide array of secondary metabolites. These pathways are crucial for the plant's defense mechanisms.

This compound is closely related to other furanocoumarins, both as a precursor and a derivative.

Oxypeucedanin : Oxypeucedanin is a direct precursor to this compound. The hydration of the epoxide ring in oxypeucedanin leads to the formation of this compound. nih.gov This conversion has been observed, for instance, during the processing of Angelica dahurica radix with yellow rice wine. nih.gov

Byakangelicol : Byakangelicol is another furanocoumarin often found alongside this compound in plants like Angelica dahurica. researchgate.netnih.gov Their co-occurrence suggests a shared or closely related biosynthetic origin. The processing of Angelica dahurica can also lead to an increase in byak-angelicin content, a related compound, from byakangelicol. nih.gov

The biosynthesis of furanocoumarins, including this compound, involves two primary metabolic pathways: the phenylpropanoid pathway and the mevalonic acid pathway. mdpi.comwikipedia.org

Phenylpropanoid Pathway : This pathway begins with the amino acid phenylalanine and leads to the formation of p-coumaric acid. nih.govacs.org Through a series of enzymatic reactions including hydroxylation and cyclization, p-coumaric acid is converted to umbelliferone, a key intermediate in coumarin (B35378) synthesis. nih.govmdpi.com

Mevalonic Acid Pathway : This pathway provides the isoprene (B109036) unit, dimethylallyl pyrophosphate (DMAPP), which is essential for the formation of the furan (B31954) ring. wikipedia.org The prenylation of umbelliferone, catalyzed by specific prenyltransferase enzymes, is a critical step that directs the biosynthesis towards either linear or angular furanocoumarins. mdpi.comnih.gov This prenylated intermediate then undergoes further enzymatic modifications, including cyclization and hydroxylation, to form the diverse array of furanocoumarins found in nature. acs.org

Isolation and Purification Methodologies for Oxypeucedanin Hydrate

Conventional Chromatographic Approaches

Conventional chromatography remains a cornerstone for the purification of furanocoumarins like oxypeucedanin (B192039) hydrate (B1144303). These methods are widely accessible and have been extensively documented in phytochemical research.

Column Chromatography (Silica Gel, ODS-CC)

Column chromatography (CC) is a fundamental and widely employed technique for the preparative separation of oxypeucedanin hydrate from plant extracts. The choice of stationary phase is critical and typically involves silica (B1680970) gel or a reversed-phase material like octadecyl silica (ODS).

Silica gel column chromatography is the most common method. In a typical procedure, a crude or partially purified plant extract (often an ethyl acetate (B1210297) or chloroform (B151607) fraction) is loaded onto a column packed with silica gel. koreascience.krscialert.net A solvent system, or eluent, is then passed through the column. By gradually increasing the polarity of the eluent (gradient elution), compounds are separated based on their differential adsorption to the silica. For instance, this compound has been successfully isolated from the roots of Angelica dahurica using repeated silica gel column chromatography. koreascience.kr The process often starts with a non-polar solvent like n-hexane and gradually introduces more polar solvents such as ethyl acetate, acetone, or methanol. scialert.netmdpi.com

Octadecyl silica gel column chromatography (ODS-CC), a form of reversed-phase chromatography, is also utilized. In this technique, the stationary phase is non-polar (C18), and a polar mobile phase is used. This method is particularly effective for separating compounds from non-polar plant extract fractions. mdpi.com For example, ODS-CC has been applied to the ethyl acetate extract of Citrus hystrix fruits, followed by further purification steps, to yield oxypeucedanin. mdpi.com

Table 1: Examples of Column Chromatography for this compound Purification

Plant Source Extract/Fraction Stationary Phase Eluent System Reference
Angelica dahurica Ethyl acetate fraction of MeOH extract Silica Gel n-hexane-EtOAc-acetone (4:6:1) koreascience.kr
Angelica dahurica Nonpolar soluble partitions Octadecyl Silica Gel (ODS) Not specified mdpi.com
Citrus grandis (Buntan) Ethyl acetate extract of flavedo Silica Gel Benzene:Acetone (gradient) scialert.net

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) is a solid-liquid chromatographic technique used for purifying small to moderate quantities of material (typically up to 100 mg). rochester.edu It operates on the same principles as analytical TLC but utilizes larger, thicker plates to accommodate more sample. chemrxiv.org

For the isolation of this compound, a concentrated solution of the crude extract or a fraction from column chromatography is applied as a thin band onto the origin line of a PTLC plate. mdpi.comrochester.edu The plate is then developed in a chamber containing a suitable mobile phase. The selection of the eluent system is crucial for achieving good separation. For example, a system of cyclohexane-EtOAc (2:1) has been used for the PTLC purification of oxypeucedanin from Ferulago humulis. mdpi.com After development, the separated bands of compounds are visualized, typically under UV light. The band corresponding to this compound is marked, scraped from the plate, and the compound is then eluted from the silica gel with a polar solvent like ethyl acetate or methanol. mdpi.comrochester.edu PTLC has been used as a final purification step for oxypeucedanin isolated from various plants, including Anethum graveolens and Heracleum trachypleurum. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile separation technique used for both analytical quantification and preparative isolation of this compound. mdpi.comnih.gov Preparative and semi-preparative HPLC systems can handle larger sample loads than analytical systems, enabling the purification of milligram quantities of the pure compound.

The method typically employs a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often acidified with phosphoric or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of compounds within the extract. mdpi.com For instance, a gradient system of acetonitrile and 0.1% phosphoric acid-water has been used to analyze this compound from Angelica dahurica extracts. mdpi.com The effluent from the column is monitored by a detector (usually UV), and the fractions containing the target compound are collected. This technique was successfully used to isolate oxypeucedanin from the root partitions of Peucedanum ostruthium and Angelica dahurica. mdpi.com

Advanced Separation Techniques

To overcome the limitations of conventional methods, such as being time-consuming and involving multiple steps, advanced separation techniques have been developed. These methods offer improved efficiency, speed, and recovery for the isolation of this compound.

Ionic Liquid-Based Extraction and Back-Extraction Methods

A novel and efficient approach for the separation of this compound involves the use of ionic liquids (ILs) as extraction solvents. mdpi.comnih.gov ILs are salts that are liquid at low temperatures and are considered "designer solvents" due to their tunable properties. researchgate.net This method combines extraction and enrichment into a streamlined process.

In a study focused on Angelica dahurica roots, several ILs were screened, with 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N) showing the best performance for extracting this compound. mdpi.comnih.govresearchgate.net The extraction process was optimized using a statistical approach, identifying the ideal conditions for maximizing the yield. mdpi.com

Following extraction, a back-extraction step is employed to recover the target compounds from the IL solution. Various aqueous solutions are tested, with dilute hydrochloric acid (0.01 N HCl) proving most effective for back-extracting this compound from the [Bmim]Tf2N phase. mdpi.comnih.gov This method significantly reduces the time and number of steps compared to traditional chromatographic methods, resulting in a product with a high total content of this compound and the co-isolated byakangelicin (B1668165). mdpi.com

Table 2: Optimized Conditions for Ionic Liquid-Based Extraction of this compound from A. dahurica

Parameter Optimal Condition Resulting Yield of this compound Reference
Ionic Liquid [Bmim]Tf2N - mdpi.comnih.gov
Solvent/Solid Ratio 8:1 98.06% (Extraction Yield) mdpi.comnih.gov
Temperature 60 °C 98.06% (Extraction Yield) mdpi.comnih.gov
Time 180 min 98.06% (Extraction Yield) mdpi.comnih.gov
Back-Extraction Solvent 0.01 N HCl 91.99% (Recovery Yield) mdpi.comnih.govresearchgate.net

Countercurrent Chromatography Approaches

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses a liquid stationary phase, eliminating the need for a solid support and avoiding irreversible adsorption of the sample. mdpi.com High-Speed Countercurrent Chromatography (HSCCC) is a widely used variant of this technique.

HSCCC has been successfully applied to the separation and purification of this compound from plant extracts with high purity. xml-journal.net The method relies on partitioning the components of a mixture between two immiscible liquid phases (a two-phase solvent system). One phase acts as the stationary phase, while the other serves as the mobile phase. mdpi.com

A key step in CCC is the selection of a suitable two-phase solvent system. For the isolation of this compound from Radix Angelicae Pubescentis, a system composed of chloroform, methanol, and water (4:4:2 v/v/v) was selected. xml-journal.net In this application, the upper aqueous phase was used as the stationary phase, and the lower organic phase was the mobile phase, leading to the isolation of this compound with a purity of 98.3%. xml-journal.net Other solvent systems, such as those based on n-hexane–ethyl acetate–methanol–water, have also been employed to purify oxypeucedanin from various sources like Angelica dahurica and citrus oils. mdpi.comacs.orgresearchgate.net The technique has also been used to isolate the compound from Pleurospermum candollei and Peucedanum cervaria. nih.govresearchgate.net

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Oxypeucedanin
Byakangelicin
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N)
n-hexane
Ethyl acetate
Acetone
Methanol
Chloroform
Benzene
Cyclohexane
Phosphoric acid
Acetic acid
Acetonitrile

Considerations for Isolation Efficiency and Yield Optimization

The optimization of extraction parameters is a crucial step in maximizing the recovery of this compound from plant sources. The efficiency of the isolation process and the final yield are significantly dependent on factors such as the solvent-to-solid ratio, extraction temperature, and the duration of the extraction. Scientific studies have systematically investigated these variables to determine the optimal conditions for extracting this specific furanocoumarin.

The ratio of solvent volume to the mass of the solid plant material is a critical parameter that influences extraction efficiency. An adequate amount of solvent is necessary to ensure the complete submersion of the plant material and to create a sufficient concentration gradient to drive the mass transfer of this compound from the plant matrix into the solvent.

In a study focused on the extraction of this compound from the roots of Angelica dahurica, researchers examined the effect of the solvent/solid ratio by testing several ratios, including 2:1, 4:1, 6:1, 8:1, and 10:1 (mL/g). mdpi.com The goal was to enhance the extraction yield while preventing incomplete extraction or the unnecessary waste of solvent. mdpi.com Through statistical optimization, a solvent/solid ratio of 8:1 was identified as the optimal condition to achieve a maximum yield of this compound, which reached 98.06% under fully optimized conditions. nih.govnih.gov This indicates that while a higher ratio can improve extraction, there is a point of diminishing returns where using more solvent does not significantly increase the yield.

Interactive Data Table: Effect of Solvent/Solid Ratio on this compound Extraction Note: This table illustrates the general principle of how the solvent/solid ratio affects extraction efficiency, with the optimal point identified through research.

Solvent/Solid Ratio (mL/g)Relative Extraction YieldDescription
2:1LowInsufficient solvent for complete extraction.
4:1ModerateImproved yield with better solvent contact.
6:1HighNearing optimal extraction efficiency.
8:1 Optimal Identified as the ideal ratio for maximal yield. nih.gov
10:1HighYield plateaus; potential for solvent waste. mdpi.com

Temperature is another key factor that governs the extraction process. Generally, elevated temperatures increase the solubility of the target compound and the diffusion coefficient, which can lead to higher extraction yields. However, excessively high temperatures risk degrading thermolabile compounds.

The influence of temperature on the extraction of this compound was investigated by varying the temperature between 20°C and 70°C. mdpi.comnih.gov The results showed that the extraction yield of this compound significantly improved as the temperature increased from 20°C to 60°C. mdpi.comnih.gov At 60°C, the extraction yield for this compound was 92.67%, and this temperature was selected as the optimum for further experiments and inclusion in the final optimized model. mdpi.comnih.gov This demonstrates a clear positive correlation between temperature and yield within this specific range.

Interactive Data Table: Influence of Temperature on this compound Extraction Yield Note: This table shows the trend of extraction yield based on the temperatures tested in the cited study.

Temperature (°C)Extraction Yield of this compound
20Lower Yield
40Increased Yield
50High Yield
60 92.67% (Optimal) mdpi.com
70No Significant Further Improvement

The duration of the extraction process directly impacts the completeness of the extraction. A sufficient amount of time is required for the solvent to penetrate the plant material and for the target compounds to diffuse into the solvent.

To determine the optimal extraction time for this compound, researchers tested durations ranging from 30 to 240 minutes. nih.gov The study found that the extraction efficiency reached its peak at 180 minutes, achieving a yield of 94.64% for this compound. nih.gov Extending the time beyond this point did not lead to a significant increase in yield, suggesting that an equilibrium between the solid matrix and the solvent had been reached. nih.gov The final optimized conditions, which combined the best parameters, confirmed that an extraction time of 180 minutes was ideal for maximizing recovery. nih.govresearchgate.net

Interactive Data Table: Impact of Extraction Time on this compound Yield Note: This table illustrates the effect of varying extraction duration on the yield, with the optimal time highlighted.

Extraction Time (minutes)Extraction Yield of this compound
30Incomplete Extraction
60Increasing Yield
120High Yield
180 94.64% (Optimal) nih.gov
240Yield Plateaus

Pharmacological Activities and Biological Effects of Oxypeucedanin Hydrate: in Vitro Investigations

Anti-inflammatory Modulations

Oxypeucedanin (B192039) hydrate (B1144303) has demonstrated notable anti-inflammatory potential through its influence on several key mediators of the inflammatory cascade in cellular models.

In vitro evaluations have identified oxypeucedanin hydrate as a potential inhibitor of nitric oxide (NO) production. researchgate.net In a study utilizing lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, this compound demonstrated inhibitory effects on NO production. researchgate.net The half-maximal inhibitory concentration (IC50) value for this inhibition of nitrite (B80452) production was determined to be 15.8 μg/mL. researchgate.net

Research on LPS-induced RAW264.7 macrophages has shown that treatment with this compound can reverse the changes in the levels of inducible nitric oxide synthase (iNOS). nih.gov This suggests that the compound's ability to reduce NO production may be linked to its modulatory effect on the expression of the iNOS enzyme.

The anti-inflammatory activity of this compound extends to its ability to regulate the production of cyclooxygenase-2 (COX-2). In studies involving LPS-induced RAW264.7 macrophages, treatment with this compound was found to reverse the alterations in COX-2 levels, indicating an influence on this key inflammatory enzyme. nih.gov

This compound has been shown to modulate the production of several pro-inflammatory cytokines. In experiments with LPS-induced RAW264.7 macrophages, treatment with this compound resulted in a reversal of the changes in the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This indicates that this compound can interfere with the signaling pathways that lead to the production of these key inflammatory mediators.

The anti-inflammatory properties of this compound are also associated with its capacity to reduce oxidative stress. Studies have demonstrated that this compound can decrease the production of reactive oxygen species (ROS). nih.gov Specifically, in LPS-induced RAW264.7 macrophages, treatment with the compound led to a reduction in ROS levels. nih.gov Furthermore, pretreatment with oxypeucedanin has been found to significantly decrease doxorubicin-induced apoptosis by inhibiting ROS generation. researchgate.net

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The effects of this compound on the proliferation and viability of cancer cells have been investigated, with varying results depending on the cell line and the specific form of the compound.

Research on sensitive and resistant mouse T-lymphoma cells indicated that (+)-oxypeucedanin hydrate did not exhibit toxic effects. nih.gov Similarly, another study reported that this compound did not show cytotoxic activity against PC-3 prostate cancer cells at concentrations up to 300 µM. researchgate.net

In contrast, a derivative, this compound monoacetate, which was isolated from Angelica dahurica, demonstrated an ability to inhibit the migration of Caco-2 colon cancer cells. researchgate.net

The table below summarizes the in vitro antiproliferative and cytotoxic activities of oxypeucedanin, a closely related compound, against parent and multidrug-resistant mouse T-lymphoma cell lines. nih.gov

Cell LineIC50 (µM) - Antiproliferative ActivityIC50 (µM) - Cytotoxic Activity
Parent (PAR)25.98 ± 1.2740.33 ± 0.63
Multidrug Resistant (MDR)28.89 ± 0.7366.68 ± 0.00

Data for Oxypeucedanin, not this compound.

Antimicrobial Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity, showing efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi caymanchem.com.

The compound is active against several Gram-positive bacteria. It has shown inhibitory effects on the growth of Bacillus cereus, Staphylococcus aureus, and Streptococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 9.76 to 78.12 µg/ml caymanchem.com.

This compound also exhibits activity against a selection of Gram-negative bacteria. These include Escherichia coli, Shigella dysenteriae, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. The MIC values for these bacteria range from 39.06 to 625 µg/ml caymanchem.com.

In addition to its antibacterial properties, this compound is effective against certain fungi. It has been found to inhibit the growth of Candida albicans and Microsporum audouinii, both with a MIC value of 39.06 µg/ml caymanchem.com.

The following table provides a summary of the minimum inhibitory concentrations of this compound against various microorganisms.

Table 2: Antimicrobial Efficacy of this compound

Microorganism Type MIC (µg/ml) Source
Bacillus cereus Gram-Positive Bacteria 9.76-78.12 caymanchem.com
Staphylococcus aureus Gram-Positive Bacteria 9.76-78.12 caymanchem.com
Streptococcus faecalis Gram-Positive Bacteria 9.76-78.12 caymanchem.com
Escherichia coli Gram-Negative Bacteria 39.06-625 caymanchem.com
Shigella dysenteriae Gram-Negative Bacteria 39.06-625 caymanchem.com
Pseudomonas aeruginosa Gram-Negative Bacteria 39.06-625 caymanchem.com
Klebsiella pneumoniae Gram-Negative Bacteria 39.06-625 caymanchem.com
Salmonella typhi Gram-Negative Bacteria 39.06-625 caymanchem.com
Candida albicans Fungus 39.06 caymanchem.com

Table of Mentioned Compounds

Compound Name
This compound
This compound monoacetate
Oxypeucedanin

Antioxidant Properties

In vitro assessments of the antioxidant potential of oxypeucedanin, the parent furanocoumarin of this compound, have been conducted using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Research on oxypeucedanin isolated from Angelica dahurica indicated an IC50 value greater than 200 μg/mL, demonstrating weak activity nih.gov. Similarly, when extracted from Ferulago subvelutina, the compound exhibited an IC50 of 217 μg/mL, which was considered weak compared to the standard butylated hydroxytoluene (BHT) nih.gov. Another study reported an RC50 value of 51.25 mg/mL for oxypeucedanin in a DPPH assay nih.gov.

Conversely, a cell-based dichloro-dihydro-fluorescein diacetate (DCFH-DA) method showed that among 14 compounds isolated from Zanthoxylum flavum, oxypeucedanin possessed notable antioxidant activity with an IC50 of 8.3 μg/mL, though this was less potent than the ascorbic acid standard (IC50: 1.4 μg/mL) nih.gov.

Table 1: DPPH Radical Scavenging Activity of Oxypeucedanin

Source Plant Species Assay Result (IC50/RC50) Comparison Standard
Angelica dahurica DPPH >200 μg/mL -
Ferulago subvelutina DPPH 217 μg/mL BHT
Not Specified DPPH 51.25 mg/mL (RC50) -
Zanthoxylum flavum DCFH-DA 8.3 μg/mL Ascorbic Acid

Enzyme and Receptor Modulation

This compound has been identified as a substrate and a potential inhibitor of P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and multidrug resistance. researchgate.netscientific.netconsensus.app

As a P-gp Substrate: Bidirectional transport studies using LLC-PK1 (a porcine kidney epithelial cell line) and its P-gp overexpressing counterpart, LLC-GA5-COL300, were performed to evaluate this compound's role as a P-gp substrate. The experiments yielded a corrected efflux ratio of 3.3 ± 0.7 for the compound, confirming its status as a substrate for the P-gp transporter researchgate.netscientific.net.

As a P-gp Inhibitor: The inhibitory effects of this compound on P-gp function have also been investigated. In Calcein AM uptake assays, this compound was found to significantly increase the accumulation of calcein, a P-gp substrate, in LLC-GA5-COL300 cells in a concentration-dependent manner researchgate.netscientific.net.

Further studies examined the transport of daunorubicin (B1662515), another P-gp substrate, across a Caco-2 cell monolayer. In the presence of this compound, the efflux ratio for daunorubicin was observed to decrease from approximately 7 to 5. researchgate.netscientific.net While this result implies an inhibitory role, the effect is generally characterized as minimal researchgate.netscientific.net. In contrast, studies on the parent compound, oxypeucedanin, showed that it could activate P-gp ATPase activity and enhance the intracellular accumulation of Rhodamine-123 in MDCK-MDR1 cells, suggesting a more pronounced reversal of P-gp-mediated transport nih.govnih.gov.

Table 2: In Vitro Interaction of this compound with P-Glycoprotein (P-gp)

Experimental Model Parameter Measured Finding Conclusion
LLC-PK1 / LLC-GA5-COL300 Cells Bidirectional Transport Corrected Efflux Ratio: 3.3 ± 0.7 P-gp Substrate
Caco-2 Cell Monolayer Daunorubicin Transport Efflux Ratio decreased from ~7 to ~5 Minimal P-gp Inhibition
LLC-GA5-COL300 Cells Calcein AM Uptake Significant, concentration-dependent increase P-gp Inhibition

The role of this compound as a tyrosinase inhibitor is not definitively established, with conflicting reports in the literature. One study involving the screening of ten different coumarins found that while byakangelicol, t-OMe-byakangelicin, and byakangelicin (B1668165) showed potent tyrosinase inhibition, oxypeucedanin and this compound, which were also tested, were not among the active compounds researchgate.net.

However, other research suggests a potential inhibitory role. A spectrum-effect relationship analysis of compounds from Angelica dahurica successfully identified this compound as one of the main components with inhibitory effects on tyrosinase activity frontiersin.org. Furthermore, extracts from Prangos species, which are known to contain oxypeucedanin, have demonstrated tyrosinase inhibitory effects, although the specific contribution of oxypeucedanin to this activity was not isolated mdpi.com.

This compound has been reported to exhibit inhibitory effects on key carbohydrate-metabolizing enzymes. A study investigating the antidiabetic potential of furanocoumarins from Ducrosia anethifolia evaluated their effects on α-amylase, α-glucosidase, and β-galactosidase nih.gov. The results indicated that this compound, along with psoralen (B192213) and isooxypeucedanin, demonstrated a moderate percentage of inhibition against these enzymes in a concentration-dependent manner nih.gov. Similarly, literature focused on constituents of Ferulago bracteata notes that this compound is among several furanocoumarins from the Apiaceae family that have been evaluated for antidiabetic properties through the inhibition of α-amylase and α-glucosidase nih.govtandfonline.com.

The calcium antagonistic properties of oxypeucedanin and its hydrate have been noted in scientific databases and literature. Dr. Duke's Phytochemical and Ethnobotanical Databases lists this compound as having calcium-antagonist activity, although a specific dosage value is not provided usda.govusda.gov. The parent compound, oxypeucedanin, is listed with an IC50 value of 1.2 µg/mL for this activity usda.govusda.gov.

Further research on compounds isolated from Angelica dahurica provides more specific in vitro data. In an assay measuring depolarization-induced 45Ca2+ uptake in clonal GH4C1 rat pituitary cells, oxypeucedanin demonstrated a 43 ± 4.3% inhibitory effect at a concentration of 20 μg/mL.

Table 3: Calcium Antagonistic Activity of Oxypeucedanin

Compound Form Assay/Database Reported Activity
This compound Duke's Phytochemical Database Calcium-Antagonist (Dosage: Not Available)
Oxypeucedanin Duke's Phytochemical Database IC50 = 1.2 µg/mL
Oxypeucedanin 45Ca2+ Uptake in GH4C1 Cells 43 ± 4.3% inhibition at 20 μg/mL

Antiviral Activities (e.g., Anti-influenza)

This compound has demonstrated notable antiviral effects, particularly against influenza A viruses. As a member of the furanocoumarin class, it has been evaluated alongside its parent compound, oxypeucedanin, for its ability to inhibit viral infection and replication.

Studies on oxypeucedanin have shown it can considerably decrease the levels of viral proteins NP and NA in treated cells. The proposed mechanism involves the inhibition of their synthesis, which is crucial for the replication and propagation of the influenza virus mdpi.comnih.gov. Specifically, treatment with oxypeucedanin resulted in a significant reduction of NA and NP protein expression and also inhibited caspase-3 and Bax activity exploited by the virus, thereby producing an anti-apoptotic effect in infected cells researchgate.net.

The antiviral efficacy of oxypeucedanin against different influenza strains is detailed in the table below.

CompoundVirus StrainActivity (EC₅₀)Reference
OxypeucedaninInfluenza A/H1N15.98 ± 0.71 µM nih.gov
OxypeucedaninInfluenza A/H9N24.52 ± 0.39 µM nih.gov

Antiallergic Properties

The potential antiallergic activities of oxypeucedanin and its derivatives have been explored in preclinical studies nih.govmdpi.com. Furanocoumarins, as a class of compounds, are investigated for their effects on allergic reactions. While furanocoumarins are rarely allergenic themselves, some have shown potential to modulate allergic responses nih.gov.

This compound is suggested to possess anti-inflammatory properties which may contribute to its potential antiallergic effects mdpi.com. The antiallergic activity is often linked to the inhibition of inflammatory mediators. However, detailed mechanistic studies specifically on this compound's antiallergic properties are limited. An in vivo study on its parent compound, oxypeucedanin, demonstrated a weak inhibitory effect on histamine (B1213489) release induced by compound 48/80 in mouse peritoneal mast cells mdpi.com. This suggests a potential, though not potent, role in mast cell stabilization.

Antimutagenic Activity

The ability of a compound to prevent or reduce the rate of mutation is a significant area of toxicological and pharmacological research. Investigations into the genotoxic and antigenotoxic potential of oxypeucedanin have been conducted.

A study assessing the activity of oxypeucedanin found no evidence of genotoxic activity against carcinogens induced by furylfuramide (B1674289) (AF-2) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) nih.gov. Furthermore, the study evaluated its antigenotoxicity, which is the ability to protect against DNA damage caused by mutagens. Oxypeucedanin was found to be antigenotoxic against the procarcinogen 2-[2-(acetylamino)24-amino-5-methoxyphenyl]25-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-4) in the presence of a rat S9 mix, with an IC50 of 1.69 ± 0.28 µM nih.gov. These findings pertain to oxypeucedanin, and specific studies on the antimutagenic activity of this compound are not extensively documented.

Mechanistic Insights into Oxypeucedanin Hydrate S Biological Actions

Cellular Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. Oxypeucedanin (B192039) hydrate (B1144303) has been found to effectively suppress the activation of this pathway. nih.govnih.gov In studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with oxypeucedanin hydrate led to a significant reduction in the phosphorylation of key proteins in the NF-κB cascade. Specifically, the levels of phosphorylated NF-κB (p-NF-κB), phosphorylated IκB kinase (p-IKK), and phosphorylated inhibitor of NF-κB (p-IκB) were all downregulated following treatment with this compound. nih.gov This inhibition of phosphorylation prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby halting the transcription of inflammatory mediators. nih.govglobalsciencebooks.info

Impact of this compound on NF-κB Pathway Proteins
ProteinEffect of this compoundReference
p-NF-κB/NF-κBDownregulated nih.gov
p-IKK/IKKDownregulated nih.gov
p-IκB/IκBDownregulated nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in inflammation, controlling cellular processes such as proliferation, differentiation, and apoptosis. Research has demonstrated that this compound can inhibit the activation of the MAPK pathway. nih.govnih.gov In LPS-stimulated macrophages, treatment with this compound resulted in the decreased phosphorylation of several key MAPK proteins. The ratios of phosphorylated Extracellular signal-regulated kinase (p-ERK) to total ERK, phosphorylated c-Jun N-terminal kinase (p-JNK) to total JNK, and phosphorylated p38 (p-p38) to total p38 were all observed to be downregulated. nih.gov This inhibition of the MAPK signaling cascade further contributes to the anti-inflammatory effects of this compound.

Effect of this compound on MAPK Pathway Components
Protein RatioEffect of this compoundReference
p-ERK/ERKDownregulated nih.gov
p-JNK/JNKDownregulated nih.gov
p-p38/p38Downregulated nih.gov

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway plays a vital role in cell survival, growth, and proliferation, and its dysregulation is implicated in inflammatory conditions. Studies have shown that oxypeucedanin can inhibit the activation of the PI3K/Akt pathway in both LPS-treated mice and LPS-stimulated RAW264.7 cells. researchgate.net Treatment with oxypeucedanin led to a reduction in the phosphorylation levels of Akt, a key downstream effector of PI3K. researchgate.net By mediating this pathway, this compound can influence cellular processes that are intertwined with inflammation.

Molecular Target Interactions

The ability of this compound to modulate signaling pathways is underpinned by its direct interactions with specific molecular targets.

Toll-like receptor 4 (TLR4), in a complex with myeloid differentiation factor 2 (MD2), is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria and initiates a powerful inflammatory response. nih.govunimib.it this compound has been identified as a direct competitor of LPS for binding to the TLR4/MD2 complex. nih.govnih.gov Cellular thermal shift assays (CETSA) have confirmed this competitive binding. nih.govnih.gov Furthermore, MicroScale Thermophoresis (MST) experiments have quantified the specific affinity of this compound for the TLR4/MD2 complex, revealing a dissociation constant (Kd) value of 33.7 μM. nih.govnih.gov This direct binding to the TLR4/MD2 complex is a critical upstream mechanism through which this compound initiates its anti-inflammatory effects by blocking the initial trigger of the inflammatory cascade.

Binding Affinity of this compound to TLR4/MD2 Complex
ParameterValueReference
Dissociation Constant (Kd)33.7 μM nih.govnih.gov

To understand the precise nature of the interaction between this compound and the TLR4/MD2 complex, molecular docking analyses have been performed. nih.govnih.gov These computational studies suggest that this compound fits into the binding pocket of the TLR4/MD2 complex. The stability of this binding is attributed to interactions with specific amino acid residues within this pocket. Notably, interactions with GLY-343, LYS-388, and PHE-345 have been identified as being important for the binding of this compound to the complex. nih.govnih.gov These specific molecular interactions provide a structural basis for the inhibitory effect of this compound on TLR4 signaling.

Mechanisms of Cell Death and Growth Arrest

This compound and its related compounds have been the subject of research to understand their potential to influence cell viability and proliferation, particularly in cancer cell lines. The primary mechanisms investigated involve the induction of programmed cell death (apoptosis) and the interruption of the cell division cycle.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. Research indicates that derivatives of this compound can trigger this process through specific molecular pathways.

One study investigated the effects of this compound monoacetate, isolated from Angelica dahurica, on Caco-2 colon carcinoma cells. The findings revealed that this compound could induce apoptosis, and this action was linked to the mediation of the PI3K-signalling pathway. A significant downregulation in the expression of phosphorylated PI3K (pPI3K) and phosphorylated Akt (pAkt) was observed in the treated cells, suggesting that the compound's pro-apoptotic effect is channeled through the inhibition of this key survival pathway researchgate.net.

Further research on the closely related parent compound, oxypeucedanin (OPD), has provided additional insights into its role in programmed cell death. In a study on cisplatin-induced intestinal toxicity, OPD was found to protect normal intestinal cells by inhibiting pyroptosis, another form of programmed cell death. This protective effect was achieved by suppressing the caspase-3/gasdermin E (GSDME) signaling pathway, a critical mediator of chemotherapy-induced tissue injury nih.govresearchgate.net. OPD treatment attenuated the activation of both caspase-3 and GSDME, which are key proteins in this pathway nih.gov. While this study focused on a protective role in non-cancerous cells, it highlights the compound's ability to modulate core components of cell death machinery.

The induction of apoptosis is a complex process that can be initiated through either an intrinsic (mitochondrial) or extrinsic pathway, both of which converge on the activation of effector caspases like caspase-3 mdpi.comjbtr.or.kr. The modulation of the caspase-3 pathway by oxypeucedanin underscores its potential to interact with central regulators of apoptosis nih.gov.

Table 1: Research Findings on Apoptosis Induction

Compound Studied Cell Line Key Pathway Modulated Observed Effect
This compound monoacetate Caco-2 (colon carcinoma) PI3K/Akt Signaling Downregulation of pPI3K and pAkt, leading to apoptosis researchgate.net.
Oxypeucedanin (OPD) NCM460 (intestinal cells) Caspase-3/Gasdermin E Attenuation of cisplatin-induced activation of caspase-3 and GSDME nih.gov.

Cell Cycle Regulation

The cell cycle is a tightly regulated series of events that leads to cell division. Disrupting this cycle is a key strategy for controlling the proliferation of cancer cells. Studies on oxypeucedanin have demonstrated its ability to cause cell cycle arrest, particularly at the G2/M transition phase nih.gov.

In an investigation using SK-Hep-1 human hepatoma cells, oxypeucedanin effectively inhibited cell growth by inducing arrest in the G2/M phase of the cell cycle nih.gov. This arrest was associated with significant changes in the expression levels of key regulatory proteins. Specifically, oxypeucedanin treatment led to the downregulation of checkpoint proteins essential for the G2/M transition, including cyclin B1, cyclin E, cdc2, and cdc25c nih.gov. The progression through the G2/M checkpoint is primarily controlled by the cyclin B1/CDK1 (cdc2) complex frontiersin.org.

Furthermore, the growth-inhibitory effect of oxypeucedanin was found to be dependent on the tumor suppressor protein p53. The compound activated the expression of p53, which in turn induced its downstream targets, MDM2 and the cell cycle inhibitor p21 nih.gov. This suggests that the antiproliferative activity of oxypeucedanin is, at least in part, correlated with the modulation of the p53/MDM2/p21 axis nih.gov. The sensitivity to oxypeucedanin was significantly higher in p53-expressing cells (SK-Hep-1 and HepG2) compared to p53-null cells (Hep3B), reinforcing the critical role of p53 in this mechanism nih.gov.

Table 2: Effects of Oxypeucedanin on Cell Cycle Regulatory Proteins in SK-Hep-1 Cells

Protein Function Effect of Oxypeucedanin
Cyclin B1 G2/M Checkpoint Regulation Downregulation nih.gov
cdc2 (CDK1) G2/M Checkpoint Regulation Downregulation nih.gov
cdc25c Activates cdc2 Downregulation nih.gov
p53 Tumor Suppressor Upregulation/Activation nih.gov
p21 Cell Cycle Inhibitor Induction nih.gov
MDM2 p53 Regulator Induction nih.gov

Enzyme Activity Inhibition Mechanisms

This compound has been shown to interact with and inhibit the activity of several key enzymes, particularly those involved in the metabolism of foreign compounds (xenobiotics), such as drugs. This activity is primarily focused on cytochrome P450 (CYP) enzymes and the drug efflux pump P-glycoprotein (P-gp) researchgate.netconsensus.app.

Research has demonstrated that this compound can inhibit the activity of CYP3A4, a major enzyme in drug metabolism. The inhibitory concentration (IC50) value for this interaction was determined to be 26.36 μM researchgate.net. Further investigation suggested the involvement of a mechanism-based inhibition, as elongating the preincubation period of the compound with CYP3A4 resulted in enhanced inhibition researchgate.net.

In addition to CYP enzymes, this compound also interacts with P-glycoprotein (P-gp), an important transporter protein that pumps drugs and other substances out of cells, contributing to multidrug resistance in cancer. Studies have shown that this compound acts as a P-gp substrate, with a corrected efflux ratio of 3.3 ± 0.7 researchgate.netconsensus.app. It also demonstrated an ability to inhibit P-gp function, as evidenced by its capacity to increase the accumulation of the P-gp substrate calcein-AM in a concentration-dependent manner in cells overexpressing P-gp researchgate.net.

The parent compound, oxypeucedanin, has been identified as a mechanism-based inactivator of other CYP enzymes, namely CYP2B6 and CYP2D6. This inactivation is time- and concentration-dependent, with specific kinetic values (KI/kinact) of 1.82 μM/0.07 min-1 for CYP2B6 and 8.47 μM/0.044 min-1 for CYP2D6 nih.gov. The bioactivation of oxypeucedanin, leading to this inactivation, is primarily carried out by the CYP3A4 enzyme nih.gov.

Table 3: Summary of Enzyme Inhibition by this compound and Related Compounds

Compound Target Enzyme/Protein Mechanism of Inhibition Key Findings
This compound CYP3A4 Direct and Mechanism-based IC50: 26.36 μM researchgate.net
This compound P-glycoprotein (P-gp) Substrate and Inhibitor Efflux Ratio: 3.3 ± 0.7; inhibits P-gp function researchgate.netconsensus.app.
Oxypeucedanin CYP2B6 Mechanism-based Inactivation KI/kinact: 1.82 μM/0.07 min-1nih.gov
Oxypeucedanin CYP2D6 Mechanism-based Inactivation KI/kinact: 8.47 μM/0.044 min-1nih.gov

Preclinical in Vivo Studies of Oxypeucedanin Hydrate

Anti-inflammatory Efficacy in Animal Models

Oxypeucedanin (B192039) hydrate (B1144303), a natural coumarin (B35378), has demonstrated significant anti-inflammatory properties in preclinical investigations, particularly in models of rheumatoid arthritis (RA). nih.govnih.gov These studies provide a foundational understanding of its potential therapeutic effects on chronic autoimmune inflammatory diseases.

The collagen-induced arthritis (CIA) model is a widely used animal model that mimics the pathological features of human rheumatoid arthritis, including synovitis, pannus formation, and cartilage and bone erosion. ox.ac.ukresearchgate.net In studies utilizing CIA rat models, oxypeucedanin hydrate has been shown to effectively ameliorate the clinical symptoms of arthritis. nih.govnih.gov Treatment with this compound led to improvements in body weight, a reduction in the swelling and redness of joints, and a decrease in bone erosion. nih.govnih.gov

Table 1: Effects of this compound on Clinical Symptoms in CIA Rat Model

Parameter Observation in CIA Model Effect of this compound Treatment
Body Weight Tendency to decrease Improved/Maintained
Joint Swelling & Redness Significant increase Reduced
Talus Volume Increased due to inflammation Increased volume was mitigated

| Bone Erosion | Evident damage | Decreased |

Source: Data compiled from studies on collagen-induced arthritis models. nih.govnih.gov

Rheumatoid arthritis is characterized by the infiltration of immune cells into synovial tissue and a subsequent increase in pro-inflammatory cytokines. nih.gov Research shows that this compound administration significantly inhibits this inflammatory response within the joints of CIA rats. nih.gov

The expression levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), were measured in both the serum and synovial tissue of arthritic rats. nih.gov Treatment with this compound resulted in a significant decrease in the levels of these inflammatory markers. nih.gov This reduction was observed at both the mRNA and protein expression levels, indicating that this compound modulates the inflammatory process at a transcriptional level. nih.gov The compound was found to suppress the activation of the NF-κB/MAPK signaling pathway, a critical pathway in the inflammatory response. nih.govnih.gov

Table 2: Effect of this compound on Pro-inflammatory Cytokines in CIA Rats

Inflammatory Marker Location Result of Treatment
TNF-α Serum & Synovial Tissue Significantly Decreased
IL-1β Serum & Synovial Tissue Significantly Decreased

| IL-6 | Serum & Synovial Tissue | Significantly Decreased |

Source: Findings from ELISA, western blot, and mRNA analyses in CIA models. nih.gov

Pharmacokinetic Profiles of Related Compounds (e.g., Oxypeucedanin) in Animal Models

Pharmacokinetic studies on the related compound, oxypeucedanin, have been conducted in rats to understand its absorption, distribution, and elimination characteristics following intravenous and oral administration. nih.govnih.gov

Following a single oral administration of oxypeucedanin, the compound exhibited poor and slow absorption characteristics in rats. nih.govnih.gov The mean time to reach the peak plasma concentration (Tmax) was 3.38 hours. nih.govnih.gov The absolute bioavailability after oral administration was calculated to be low, at a mean of 10.26%. nih.govnih.gov It is worth noting that pharmacokinetic studies of oxypeucedanin as part of a complex herbal extract have shown conflicting absorption rates, with some reporting rapid absorption and others slow absorption. nih.govsemanticscholar.org

Table 3: Oral Pharmacokinetic Parameters of Oxypeucedanin in Rats

Parameter Symbol Mean Value
Time to Peak Concentration Tmax 3.38 h
Elimination Half-life T1/2Z 2.94 h
Mean Residence Time MRT 5.86 h

| Absolute Bioavailability | F | 10.26% |

Source: Data from single oral administration studies in rats. nih.govnih.gov

After administration, oxypeucedanin is distributed rapidly and widely into various tissues. nih.govsemanticscholar.org Studies assessing tissue distribution in rats after oral administration found that the lung was the tissue with the highest concentration of the compound. nih.govsemanticscholar.orgnih.gov Specifically, the concentration of oxypeucedanin was recorded at 0.05 µg/g in lung tissue and 0.013 µg/g in liver tissue. nih.gov The apparent volume of distribution (Vz) after intravenous administration was observed to be between 4.98 and 7.50 L/kg, suggesting extensive tissue distribution. nih.govnih.gov

The elimination of oxypeucedanin from the body occurs through both renal and biliary pathways, though in small amounts. nih.govsemanticscholar.org Following administration of an herbal extract containing the compound, the cumulative excretion of oxypeucedanin in the bile was 0.17% and in the urine was 0.082%. nih.govsemanticscholar.org Studies involving intravenous administration of oxypeucedanin alone showed a relatively short average elimination half-life (T1/2Z) ranging from 0.61 to 0.66 hours, indicating rapid clearance from the systemic circulation. nih.govnih.gov The systemic clearance (CLz) was determined to be between 5.64 and 8.55 L/kg/h. nih.govnih.gov

Table 4: Intravenous Pharmacokinetic Parameters of Oxypeucedanin in Rats

Parameter Symbol Mean Value Range
Elimination Half-life T1/2Z 0.61 - 0.66 h
Mean Residence Time MRT 0.62 - 0.80 h
Apparent Volume of Distribution Vz 4.98 - 7.50 L/kg

| Systemic Clearance | CLz | 5.64 - 8.55 L/kg/h |

Source: Data from single intravenous administration studies in rats. nih.govnih.gov

Bioavailability Considerations

The therapeutic potential of a compound is intrinsically linked to its pharmacokinetic profile, particularly its bioavailability. For oxypeucedanin, a furanocoumarin with demonstrated pharmacological effects, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial. Preclinical studies, primarily in rat models, have been conducted to elucidate these characteristics following administration.

Research into the independent pharmacokinetic properties of oxypeucedanin has revealed specific details about its behavior in vivo. nih.govnih.gov A key study utilized an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) method to assess the compound's pharmacokinetics after both intravenous and oral administration in rats. nih.govnih.gov

Following a single oral administration of 20 mg/kg, oxypeucedanin exhibited poor and slow absorption. nih.govnih.govresearchgate.net The mean absolute bioavailability was determined to be 10.26% in rats. nih.govnih.govresearchgate.net The time to reach the peak plasma concentration (Tmax) was on average 3.38 hours, indicating a delayed absorption process. nih.govnih.govresearchgate.net The mean residence time (MRT) after oral dosing was 5.86 hours, with an elimination half-life (T1/2Z) of 2.94 hours. nih.govnih.govresearchgate.net

In contrast, intravenous administration at doses of 2.5, 5, and 10 mg/kg showed linear pharmacokinetic characteristics. nih.govnih.govresearchgate.net Key parameters such as the elimination half-life (T1/2Z: 0.61–0.66 h), mean residence time (MRT: 0.62–0.80 h), apparent volume of distribution (VZ: 4.98–7.50 L/kg), and systemic clearance (CLZ: 5.64–8.55 L/kg/h) were found to be dose-independent. nih.govresearchgate.net This suggests that within this dose range, the elimination processes are not saturated. The area under the concentration-time curve (AUC) increased in a manner proportional to the administered dose. nih.govresearchgate.net

Previous studies examining the pharmacokinetics of oxypeucedanin as a component of herbal extracts, such as from Angelica dahurica Radix (ADR), have produced varied results. nih.gov Some studies reported rapid absorption with a Tmax of approximately 0.51 to 0.82 hours, while another indicated a much slower absorption with a Tmax of 12 hours. nih.gov Excretion experiments following administration of extracts showed that very low percentages of oxypeucedanin were recovered in bile (0.17%) and urine (0.082%). nih.gov These studies highlight that the pharmacokinetic profile of a compound can be influenced by the complex mixture of other components present in an herbal extract. nih.gov

The data from single-compound administration provides a clearer understanding of the intrinsic bioavailability of oxypeucedanin, which is characterized by low oral absorption. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Oral Administration

ParameterValue (Mean)Unit
Tmax (Time to Peak Concentration)3.38h
T1/2Z (Elimination Half-Life)2.94h
MRT (Mean Residence Time)5.86h
Absolute Bioavailability10.26%

Data derived from a single 20 mg/kg oral dose study in rats. nih.govnih.govresearchgate.net

Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Intravenous Administration

ParameterValue RangeUnit
T1/2Z (Elimination Half-Life)0.61 - 0.66h
MRT (Mean Residence Time)0.62 - 0.80h
VZ (Apparent Volume of Distribution)4.98 - 7.50L/kg
CLZ (Systemic Clearance)5.64 - 8.55L/kg/h

Data derived from single intravenous doses of 2.5, 5, and 10 mg/kg in rats. nih.govnih.govresearchgate.net

Structure Activity Relationships Sar of Oxypeucedanin Hydrate and Analogues

Impact of Structural Modifications on Biological Activities

Oxypeucedanin (B192039) hydrate (B1144303) is the hydrated form of oxypeucedanin, meaning it has a diol group where oxypeucedanin has an epoxide ring. This hydration significantly alters the molecule's properties and biological activities. While both compounds exhibit a range of effects, the presence of the diol in oxypeucedanin hydrate influences its polarity and ability to interact with biological targets.

Furanocoumarins, as a class, are known for their diverse biological activities, including photosensitizing, anti-inflammatory, and anticancer effects. The fundamental furanocoumarin structure consists of a furan (B31954) ring fused to a coumarin (B35378) (7-hydroxycoumarin) core. The position of this fusion creates either linear or angular derivatives, which is a key determinant of their biological action. For instance, linear furanocoumarins like psoralen (B192213) are noted for their phototoxicity, a property utilized in treating skin disorders like psoriasis.

The substituents on the furanocoumarin scaffold are critical for determining the specific biological activities. In oxypeucedanin, the C-5 position is substituted with a [(2S)-3,3-dimethyloxiran-2-yl]methoxy group, which includes an epoxide ring. The opening of this epoxide ring to form the diol in this compound is a key structural modification.

SAR in Specific Pharmacological Contexts

Research into the anti-HIV activity of natural products has identified coumarins as a promising class of compounds. The structure-activity relationships of coumarin derivatives in this context reveal that specific substitutions are crucial for potent antiviral effects. While direct SAR studies on this compound for anti-HIV activity are not extensively detailed in the provided information, general principles for coumarin-based anti-HIV agents can be inferred. For instance, the presence and nature of substituents at various positions on the coumarin ring can significantly impact the ability of the molecule to inhibit key viral enzymes like reverse transcriptase, protease, and integrase. The introduction of bulky groups or specific hydrogen bond donors/acceptors can enhance binding to these viral targets.

This compound has been identified as a potential inhibitor of nitric oxide (NO) production. researchgate.net The overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammatory processes. researchgate.net A study evaluating various furanocoumarins found that this compound exhibited inhibitory activity against nitrite (B80452) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, with an IC50 value of 15.8 μg/mL. researchgate.net

In the same study, oxypeucedanin showed a similar IC50 value of 16.8 μg/mL. researchgate.net This suggests that the hydration of the epoxide ring does not dramatically alter the NO production inhibitory activity in this specific assay. The study also revealed that angular furanocoumarins, such as pimpinellin and sphondin, were more potent inhibitors than the linear psoralen type. Furthermore, the presence of a methoxy group at the C-6 position in the angular furanocoumarins appeared to be essential for augmenting this activity. researchgate.net

CompoundTypeIC50 (μg/mL) for Nitrite Production Inhibition researchgate.net
AngelicinAngular19.5
PimpinellinAngular15.6
SphondinAngular9.8
ByakangelicolPsoralen16.9
OxypeucedaninPsoralen16.8
This compound Psoralen 15.8
XanthotoxinPsoralen16.6
CnidilinPsoralen17.7

Research on Derivatives and Semi-synthetic Analogues (e.g., this compound Monoacetate, Pangelin, this compound Acetonide)

To explore and potentially enhance the biological activities of this compound, researchers have investigated various derivatives and semi-synthetic analogues. These modifications aim to alter properties such as solubility, stability, and target specificity.

This compound Monoacetate: Acetylation of one of the hydroxyl groups in this compound can alter its lipophilicity, which may affect its absorption and distribution in biological systems.

Pangelin: This compound, also known as prangolarin, is structurally related to this compound.

This compound Acetonide: The formation of an acetonide from the diol of this compound involves protecting the two hydroxyl groups. This modification significantly changes the polarity and steric bulk of the side chain. Studies have shown that pangelin and this compound acetonide exhibited notable cytotoxic effects. mdpi.com

Advanced Characterization and Analytical Techniques for Oxypeucedanin Hydrate Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, UV, IR, MS)

The definitive identification and structural elucidation of Oxypeucedanin (B192039) hydrate (B1144303) are accomplished through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural analysis. Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the precise connectivity of atoms within the molecule. ¹H-NMR spectra are characteristic for the psoralen (B192213) core, while ¹³C-NMR data confirm the carbon skeleton rsc.orgnih.gov. These analyses, when compared with literature data, provide unambiguous confirmation of the compound's identity mdpi.com.

Mass Spectrometry (MS) is critical for determining the molecular weight of Oxypeucedanin hydrate and providing clues about its structure through fragmentation patterns nih.gov. Techniques such as electrospray ionization (ESI-MS) are often coupled with chromatography to analyze the compound within complex mixtures.

Ultraviolet (UV) Spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in the furanocoumarin structure.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. For instance, the IR spectrum shows characteristic absorption bands for hydroxyl (-OH) groups and the lactone carbonyl (C=O) stretch, confirming key structural features.

Below is a table summarizing typical spectroscopic data for the related compound, Oxypeucedanin, which shares the same core structure.

TechniqueObserved Data/SignalsInterpretation
¹H-NMR Signals for cis-olefinic protons (H-3, H-4), furan (B31954) ring protonsConfirms the furanocoumarin backbone
¹³C-NMR Resonances corresponding to all 16 carbon atomsMaps the complete carbon skeleton of the molecule
MS Molecular ion peak corresponding to the compound's molecular weightDetermines elemental composition and molecular mass
IR Absorption bands for C=O (lactone), C-O-C (ether), aromatic C=CIdentifies key functional groups

Chromatographic Techniques for Quantitative Analysis (e.g., UPLC/MS/MS, HPLC-DAD, HPLC-UV, LC-NMR-MS)

Quantitative analysis of this compound, especially in biological samples or herbal extracts, requires robust and sensitive chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques.

HPLC coupled with Diode Array Detection (HPLC-DAD) or UV detection (HPLC-UV) is a common approach for quantifying this compound nih.govresearchgate.netmdpi.comnih.gov. These methods are valued for their reliability and accessibility. Validation of these methods typically includes establishing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) nih.govfuture4200.com.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in complex biological matrices like plasma akjournals.commdpi.com. The use of Multiple Reaction Monitoring (MRM) in MS/MS enhances the specificity of detection akjournals.com.

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) is a powerful hyphenated technique used for the rapid identification of compounds like Oxypeucedanin in complex extracts, such as those from Angelica dahurica nih.gov.

The table below details parameters from a validated HPLC method for the quantitative determination of this compound.

ParameterHPLC-UV Method DetailsReference
Column Aegispak C18-L (5 μm, 4.6 mm × 250 mm) mdpi.com
Mobile Phase Acetonitrile (B52724) and water (gradient) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV detector mdpi.com
Regression Equation Y = 33.18x − 29.51 mdpi.com
Mean Recovery (Accuracy) 97.85% mdpi.com
Precision (RSD%) 3.63% mdpi.com

Molecular Modeling and Simulation Approaches

Computational techniques provide valuable insights into the potential biological activity of this compound by simulating its interaction with protein targets at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Oxypeucedanin) when bound to a second (the receptor, e.g., a protein), predicting the binding affinity and mode. lupinepublishers.comthepharmajournal.com. This technique is instrumental in screening for potential biological targets and understanding the structural basis of inhibition. Studies have shown that Oxypeucedanin exhibits significant binding affinity for various enzymes researchgate.netmdpi.com. For example, docking studies have evaluated its potential as an inhibitor of Heat shock protein 90 (Hsp90) and Acetylcholinesterase (AChE) researchgate.netnih.govddg-pharmfac.net. The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex thepharmajournal.com.

The following table summarizes results from molecular docking studies involving Oxypeucedanin.

Protein TargetReported Binding Energy / Dock ScoreReference
Heat shock protein 90 (Hsp90)-9.2 kcal/mol researchgate.net
Acetylcholinesterase (AChE)-7.52 kcal/mol nih.gov
Butyrylcholinesterase (BChE)-4.23 kcal/mol nih.gov

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time nih.gov. An MD simulation provides a detailed view of the dynamic behavior of a system, such as a protein-ligand complex in a solvated environment nih.govnih.gov. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this interaction, revealing conformational changes in both the ligand and the protein upon binding nih.gov. For this compound, MD simulations could be employed to validate the stability of docking poses within a target's active site, analyze the role of water molecules in the binding interface, and calculate binding free energies with greater accuracy.

Future Perspectives and Research Directions for Oxypeucedanin Hydrate

Elucidating Undiscovered Biological Activities

While current research has established a foundation of biological effects for oxypeucedanin (B192039) and its derivatives, the exploration is far from complete. mdpi.com The diverse activities of coumarins as a class suggest that oxypeucedanin hydrate (B1144303) may possess a wider range of pharmacological properties than is currently known. mums.ac.ir Future research should prioritize screening for novel bioactivities beyond the established anti-inflammatory, antimicrobial, and cytotoxic effects. biosynth.commums.ac.ir

Potential areas for investigation include:

Neuroprotective Effects: Investigating its potential to protect against neurodegenerative diseases by examining its effects on neuronal cell models.

Antiviral Scope: Expanding antiviral testing to a broader range of viruses beyond influenza to identify new potential applications.

Metabolic Disorders: Assessing its role in modulating pathways related to metabolic diseases such as diabetes and obesity.

Immunomodulatory Properties: Exploring its ability to modulate immune responses, which could be relevant for autoimmune diseases.

Table 1: Summary of Investigated Biological Activities of Oxypeucedanin and Related Compounds

Biological Activity Finding Reference Compound(s)
Cytotoxic / Antiproliferative Demonstrates cytotoxic effects against various cancer cell lines, including colon cancer cells (Caco-2). researchgate.net Oxypeucedanin, Oxypeucedanin hydrate monoacetate
Anti-inflammatory The compound class is noted for anti-inflammatory effects, a key area for pharmacological studies. biosynth.combiosynth.com This compound
Antimicrobial Exhibits antimicrobial properties, contributing to plant defense and suggesting therapeutic potential. biosynth.combiosynth.com This compound
Anti-influenza Preclinical studies have described potent anti-influenza activity. mdpi.comnih.gov Oxypeucedanin

Deeper Exploration of Molecular Mechanisms and Specific Targets

A critical direction for future research is to move beyond phenomenological observations of bioactivity to a precise understanding of the molecular mechanisms involved. Current knowledge suggests that this compound interacts with various enzymes and cellular signaling pathways. biosynth.combiosynth.com For instance, a derivative, this compound monoacetate, has been shown to induce apoptosis in colon cancer cells through the PI3K signaling pathway. researchgate.net Additionally, this compound itself has been identified as a substrate for P-glycoprotein (P-gp), a transporter involved in multidrug resistance, and may also inhibit CYP3A4 activity. researchgate.net

Future studies should aim to:

Identify Specific Protein Targets: Employ techniques like affinity chromatography and proteomics to identify the specific enzymes, receptors, or transcription factors that directly bind to this compound.

Map Signaling Pathways: Elucidate the downstream effects of these interactions on key cellular signaling cascades, such as MAPK, NF-κB, and Akt pathways.

Clarify P-gp and CYP450 Interactions: Conduct detailed kinetic studies to quantify its inhibitory effects on drug-metabolizing enzymes and transporters, which is crucial for understanding potential drug-drug interactions. researchgate.net

Table 2: Potential Molecular Targets and Pathways for Future Investigation

Target/Pathway Class Specific Example(s) Research Rationale
Drug Transporters P-glycoprotein (P-gp) To confirm and quantify its role as an inhibitor, which could help overcome multidrug resistance in cancer therapy. researchgate.net
Drug Metabolizing Enzymes Cytochrome P450 (e.g., CYP3A4) To understand its potential for drug-drug interactions and its impact on the metabolism of other medications. researchgate.net
Cancer Signaling Pathways PI3K/Akt Pathway To further explore its role in apoptosis and cell migration inhibition in different cancer types. researchgate.net
Inflammatory Pathways NF-κB, COX enzymes To identify the specific molecular basis for its known anti-inflammatory properties.

Development of Novel Analogues through Rational Design and Synthesis

The natural structure of this compound serves as a valuable scaffold for medicinal chemistry efforts. Future research should focus on the rational design and synthesis of novel analogues to enhance its therapeutic properties. mdpi.comnih.gov By systematically modifying its chemical structure, it may be possible to improve potency, selectivity, and pharmacokinetic profiles.

Key strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the furanocoumarin core, the epoxide ring, or the side chain to determine which chemical features are essential for its biological activity. mdpi.com

Improving Bioavailability: Pharmacokinetic studies of the parent compound, oxypeucedanin, have revealed poor oral bioavailability. nih.gov Chemical modifications could be designed to improve absorption and metabolic stability.

Enhancing Target Specificity: Rational design can be used to create analogues that are more selective for a specific biological target, thereby reducing potential off-target effects. nih.govnih.gov This involves using molecular modeling based on the crystal structure of a target protein to guide the synthesis of more potent and selective inhibitors. nih.gov

Advanced Preclinical Efficacy and Toxicity Studies

To bridge the gap between in vitro findings and potential clinical applications, comprehensive preclinical studies are essential. While initial studies have demonstrated efficacy in cell culture models, robust in vivo data is required. researchgate.net

Future preclinical research must involve:

In Vivo Efficacy Models: Testing this compound and its optimized analogues in relevant animal models of diseases, such as cancer xenograft models or inflammation models, to validate its therapeutic effects.

Pharmacokinetic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in living organisms. nih.gov

Formulation Development: Given the poor bioavailability of the parent compound, research into novel drug delivery systems, such as nanoparticles or liposomal formulations, could significantly enhance its efficacy. nih.gov

Comprehensive Toxicology: Performing thorough toxicity studies in animals to establish a safety profile and determine a therapeutic window. This includes both acute and subacute toxicity assessments to identify any potential adverse effects. researchgate.net

Leveraging "-Omics" Technologies for a Comprehensive Understanding

The advent of high-throughput "-omics" technologies offers a powerful approach to uncover the system-wide effects of this compound. nih.gov Integrating transcriptomics, proteomics, and metabolomics can provide an unbiased, holistic view of the cellular response to the compound, revealing novel mechanisms and biomarkers. nih.govnih.gov

Future research should leverage:

Transcriptomics: Using RNA sequencing to analyze changes in gene expression in cells or tissues treated with this compound. This can identify entire pathways that are modulated by the compound.

Proteomics: Applying mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, which can help pinpoint the specific proteins involved in its mechanism of action. nih.gov

Metabolomics: Analyzing the global metabolic profile to understand how this compound alters cellular metabolism, which can provide insights into its effects on cellular energy and biosynthesis. nih.gov

By integrating these multi-omics datasets, researchers can construct a comprehensive network of the compound's interactions, leading to a deeper understanding of its therapeutic mechanisms and potentially identifying new applications. nih.gov

Q & A

Q. What are the key chemical properties of oxypeucedanin hydrate, and how do they influence its experimental handling?

this compound (C₁₆H₁₆O₆, molecular weight 304.29) is a furanocoumarin derivative with a stereochemically defined epoxy group. Its solubility varies significantly across solvents: it is sparingly soluble in aqueous buffers but dissolves well in organic solvents like DMSO (30 mg/mL) and ethanol (5 mg/mL). For aqueous experiments, a stock solution in DMSO followed by dilution in buffers (e.g., PBS pH 7.2) is recommended, though stability in aqueous media is limited to ~24 hours . The compound’s epoxy and hydroxyl groups contribute to its reactivity, necessitating storage at -20°C to prevent degradation .

Q. What standardized extraction methods are used to isolate this compound from plant sources?

Conventional extraction involves maceration or Soxhlet methods using ethanol or methanol. However, recent advancements utilize ionic liquids (ILs) like [Bmim]Tf₂N for higher efficiency. A solvent/solid ratio of 8:1, extraction temperature of 60°C, and 180-minute extraction time are optimal for maximizing yield from Angelica dahurica roots. Post-extraction, back-extraction with 0.01 N HCl recovers >90% of the compound from the IL phase .

Q. How is this compound quantified in complex matrices like herbal formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–310 nm) is standard. For multi-component analysis (e.g., Huoxiang Zhengqi Soft Capsules), chromatographic fingerprints combined with chemometric tools like principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) are employed to distinguish this compound as a quality marker .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects in rheumatoid arthritis (RA)?

In CIA-induced RA murine models, this compound (10–20 mg/kg/day) reduces paw swelling and bone erosion by inhibiting the TLR4-MD2/NF-κB/MAPK axis. It downregulates pro-inflammatory cytokines (TNF-α, IL-6) and suppresses osteoclastogenesis via RANKL inhibition. Methotrexate (MTX) is often used as a positive control in these studies .

Q. How does this compound induce antiproliferative effects in cancer cells?

In HepG2 hepatoma cells, this compound (IC₅₀ = 32.4–81.0 μM) triggers G2/M phase arrest by upregulating p53-dependent p21 expression and destabilizing MDM2. This is accompanied by ROS generation and mitochondrial membrane depolarization, leading to caspase-3/7 activation . Synergy with doxorubicin has been observed, suggesting potential as an adjuvant in multidrug resistance (MDR) reversal .

Q. How can response surface methodology (RSM) optimize this compound extraction?

RSM models (central composite design) are used to evaluate three variables: solvent/solid ratio (X₁: 6–12 mL/g), temperature (X₂: 40–80°C), and time (X₃: 60–180 min). A quadratic model (F-value = 3.58 for oxypeucedanin) identifies 8:1 solvent/solid ratio, 60°C, and 180 min as optimal, achieving >98% yield .

Q. What evidence supports this compound’s role in antiviral drug discovery?

Molecular docking and MM-PBSA analyses indicate this compound binds SARS-CoV-2 3CLpro with binding energy (-7.8 kcal/mol) comparable to lopinavir. Key interactions involve His41 and Cys145 residues, suggesting protease inhibition potential. In vitro validation is pending .

Q. How does this compound enhance the efficacy of conventional chemotherapeutics?

In MDR lymphoma cells, this compound (10 μM) reduces P-glycoprotein efflux activity by 40%, restoring doxorubicin sensitivity. Checkerboard assays reveal a fractional inhibitory concentration (FIC) index of 0.5, indicating moderate synergy .

Q. What analytical challenges arise in quantifying this compound in pharmacokinetic studies?

Low bioavailability (<15% in rodents) and rapid glucuronidation necessitate LC-MS/MS methods with a lower limit of quantification (LLOQ) <1 ng/mL. Deuterated internal standards (e.g., d₃-oxypeucedanin) improve precision in plasma matrices .

Q. How is this compound integrated into quality control frameworks for traditional medicines?

As a marker compound in Duliang formulations, this compound is quantified via HPLC-DAD alongside imperatorin and byakangelicin. Chemometric models (e.g., PCA) correlate its concentration (0.12–0.45 mg/g) with anti-migraine efficacy in clinical batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.